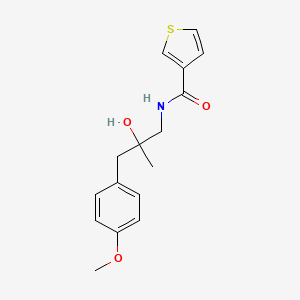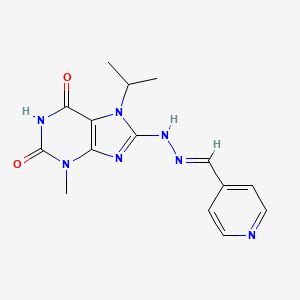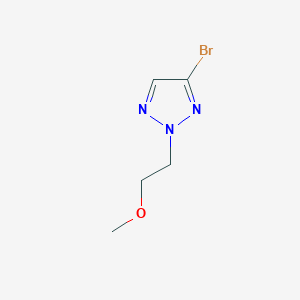
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-3-carboxamide, also known as PTT-001, is a novel compound that has recently gained attention in the scientific community for its potential therapeutic applications. PTT-001 is a small molecule that belongs to the class of compounds known as carboxamides. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
Antibacterial and Antifungal Activities
Studies on thiophene-3-carboxamide derivatives, such as those by Vasu et al. (2005), have shown that these compounds exhibit significant antibacterial and antifungal activities. The research demonstrated that specific derivatives could effectively inhibit the growth of various bacterial and fungal strains. This suggests a potential application of "N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-3-carboxamide" in the development of new antimicrobial agents, given its structural similarity to the compounds studied (Vasu et al., 2005).
Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as those by Chu et al. (2021), provides valuable insights into the chemical properties and potential synthetic routes that could be applicable to "this compound." These studies offer a foundation for understanding the compound's behavior under various chemical reactions and conditions, aiding in the development of efficient synthesis methods for research and therapeutic purposes (Chu et al., 2021).
Potential for Drug Development
The exploration of thiophene-3-carboxamide derivatives in drug development, as indicated by Schroeder et al. (2009), points to the potential of "this compound" in this field. Specific derivatives have been identified as potent and selective inhibitors for certain kinase enzymes, suggesting their utility in designing new medications for diseases where kinase activity is implicated (Schroeder et al., 2009).
Fluorescent Properties for Sensing and Imaging
The study by Witalewska et al. (2019) on N-ethoxycarbonylpyrene- and perylene thioamides, which are structurally related to the compound of interest, highlights their use in synthesizing fluorescent dyes. These dyes exhibit solvatochromism and high fluorescence quantum yields, making them suitable for applications in sensing and imaging technologies. This suggests potential research avenues for exploring the fluorescent properties of "this compound" (Witalewska et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,9-12-3-5-14(20-2)6-4-12)11-17-15(18)13-7-8-21-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKUGSIRVALOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
![N-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2369601.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)


